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Audience: Researchers, scientists, and drug development professionals.

Introduction High-quality nucleic acid extraction is fundamental for a wide range of molecular
biology applications, including PCR, gPCR, sequencing, and library construction. However,
many organisms, particularly plants, fungi, and certain bacteria, contain high levels of
polysaccharides that can co-precipitate with nucleic acids. These contaminating
polysaccharides can inhibit the activity of downstream enzymes like Taq polymerase and
reverse transcriptase, leading to inaccurate or failed experiments.

The Cetyl Trimethylammonium Bromide (CTAB) method is a robust and widely adopted
technique designed to effectively remove polysaccharides and other inhibitors during nucleic
acid isolation. CTAB is a cationic detergent that facilitates the separation of nucleic acids from
polysaccharides, especially in high-salt conditions. This application note provides a detailed
protocol for using CTAB to extract high-purity nucleic acids from polysaccharide-rich samples
and presents data on the expected yield and purity.

Principle of CTAB-Based Extraction

The CTAB method relies on the principle of differential solubility. In a high-salt extraction buffer,
CTAB forms insoluble complexes with nucleic acids. At the same time, most polysaccharides
and other cellular components remain soluble. This allows for the selective precipitation of the
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CTAB-nucleic acid complexes. Subsequent washing and re-solubilization steps in a high-salt
solution (like 1.2 M NaCl) effectively remove the CTAB, leaving behind purified nucleic acids.

Experimental Workflow

The following diagram illustrates the key steps in the CTAB-based nucleic acid extraction
process for removing polysaccharides.

Click to download full resolution via product page

Caption: Workflow of CTAB-based nucleic acid extraction for polysaccharide removal.

Quantitative Data

The use of a CTAB-based protocol significantly improves the purity of extracted nucleic acids
from polysaccharide-rich samples, as demonstrated by spectrophotometric analysis.
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Sample Yield (pglg Purity Purity
Method . Reference
Type tissue) (A260/A280) (A260/A230)
) Modified
Banana Fruit 15.4-22.5 1.81-1.95 2.05-2.25
CTAB
Modified
Litchi Fruit 13.2-19.8 1.83-1.98 2.10-2.28
CTAB
Ginseng Leaf CTAB ~10.5 ~1.85 ~2.15
Ginseng Root CTAB ~8.7 ~1.82 ~2.05
Fungus (G.
) CTAB 61.3 191 1.83
lucidum)
Fungus (G. Commercial
. _ 38.4 1.94 0.95
lucidum) Kit

Note: The A260/A230 ratio is a critical indicator of polysaccharide contamination. A ratio above

2.0 is generally considered pure.

Detailed Experimental Protocol

This protocol is optimized for extracting high-quality DNA from 100 mg of plant or fungal tissue

rich in polysaccharides.

Materials:

e CTAB Extraction Buffer:

o

[¢]

[¢]

o

o

1.4 M NaCl

2% (w/v) CTAB

100 mM Tris-HCI (pH 8.0)

20 mM EDTA (pH 8.0)

1% (w/v) PVP (Polyvinylpyrrolidone) - optional, for samples high in polyphenols
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» [B-mercaptoethanol (add to CTAB buffer to 0.2% (v/v) just before use)

e Chloroform:lsoamyl Alcohol (24:1)

* |sopropanol (ice-cold)

e 70% Ethanol (ice-cold)

e High-Salt TE Buffer (10 mM Tris-HCI, 1 mM EDTA, 1.2 M NacCl)

* Nuclease-free water

Procedure:

e Sample Preparation:
o Weigh approximately 100 mg of fresh tissue and freeze it immediately in liquid nitrogen.
o Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

e Lysis:

[¢]

Transfer the powdered tissue to a 2 mL microcentrifuge tube.

[e]

Add 1 mL of pre-warmed (65°C) CTAB Extraction Buffer (with f-mercaptoethanol added).

o

Vortex thoroughly to mix until no clumps are visible.

[¢]

Incubate the lysate at 65°C for 60 minutes in a water bath or heat block. Invert the tube
every 15-20 minutes.

e Phase Separation:

o After incubation, cool the tube to room temperature.

o Add an equal volume (1 mL) of Chloroform:lsoamyl Alcohol (24:1).

o Mix by inverting the tube gently for 5-10 minutes to form an emulsion.
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o Centrifuge at 12,000 x g for 15 minutes at 4°C. This will separate the mixture into an upper
agueous phase (containing nucleic acids) and a lower organic phase.

» Nucleic Acid Precipitation:

o Carefully transfer the upper agueous phase to a new 1.5 mL microcentrifuge tube. Be
cautious not to disturb the interface.

o Add 0.7 volumes (e.g., if you transferred 700 uL, add 490 L) of ice-cold isopropanol.

o Mix gently by inversion and incubate at -20°C for at least 30 minutes (or overnight for low-
yield samples).

o Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the nucleic acids. A white pellet
should be visible.

e Washing and Re-dissolving:

o Carefully decant the supernatant without disturbing the pellet.

o Wash the pellet by adding 1 mL of ice-cold 70% ethanol.

o Centrifuge at 10,000 x g for 5 minutes at 4°C.

o Decant the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry, as this can
make it difficult to dissolve.

o Resuspend the pellet in 100 pL of High-Salt TE Buffer (1.2 M NaCl) to keep nucleic acids
soluble while polysaccharides are not.

 Final Purification and Precipitation:

o Add 2.5 volumes (250 pL) of absolute ethanol to the re-suspended nucleic acid solution.

o Incubate at -20°C for 30 minutes.

o Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the pure nucleic acids.
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o Decant the supernatant, wash the pellet with 500 pL of 70% ethanol, and centrifuge again
for 5 minutes.

o Decant the ethanol and air-dry the pellet for 5 minutes.

o Resuspend the final pellet in 30-50 L of nuclease-free water or low-salt TE buffer.

e Quality Control:

o Assess the concentration and purity of the extracted nucleic acids using a
spectrophotometer (e.g., NanoDrop). Check the A260/A280 (should be ~1.8-2.0) and
A260/A230 (should be >2.0) ratios.

o Verify the integrity of the DNA/RNA by running an aliquot on a 1% agarose gel.

Troubleshooting

e Low Yield: Ensure complete homogenization of the tissue. Increase incubation time during
lysis or precipitation steps.

e Low Purity (A260/A230 < 1.8): Indicates polysaccharide contamination. Repeat the high-salt
re-dissolving and precipitation step (Step 6). Ensure no interface material was transferred
during the phase separation.

o Brown/Colored Pellet: Indicates polyphenol contamination. Ensure PVP was included in the
extraction buffer.

o Pellet Won't Dissolve: The pellet may have been over-dried. Warm the buffer to 55-60°C and
incubate for 10-15 minutes to aid dissolution.

This CTAB protocol provides a reliable method for obtaining high-purity nucleic acids from
challenging samples, making it an invaluable tool for researchers in various fields.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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